
N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds featuring piperazine rings and benzyl groups are explored across various studies for their biological activities, with some being used as drugs due to their significant pharmacological profiles.
Synthesis Analysis
The synthesis processes for compounds involving piperazine and benzyl groups often involve steps like reduction, cyclization, and refluxing with specific reagents. For example, the synthesis of certain benzimidazole derivatives as antihistaminic and antimicrobial agents involved hydrogenation and column chromatography for purification (Özbey, Kuş, & Göker, 2001).
Molecular Structure Analysis
Crystal structure analysis, including X-ray diffraction, is a common method for determining the conformation of molecules. Molecular structures often exhibit planar or near-planar configurations for benzimidazole ring systems, with specific geometries observed for the piperazine ring indicating no significant distortion from a perfect chair formation (Özbey, Kuş, & Göker, 2001).
Chemical Reactions and Properties
Chemical properties such as reactivity and stability are influenced by the molecular structure. For instance, the presence of specific substituents can impact the pharmacological activity, as seen in studies involving piperazine derivatives where the position and nature of substituents were crucial for activity (Cignarella, Loriga, & Paglietti, 1979).
Applications De Recherche Scientifique
Corrosion Inhibition
Experimental and Empirical Assessment of New Analogs as Effective Corrosion Inhibitors : Two new 8-hydroxyquinoline analogs were synthesized and examined as corrosion inhibitors for C22E steel in HCl solution. The study demonstrated these compounds as effective inhibitors, with their performance validated through various measurements and theoretical simulations, suggesting potential applications in corrosion prevention technologies (About et al., 2020).
Synthesis and Structural Analysis
Synthesis and Crystal Structure of Benzimidazole Derivatives : The synthesis and biological evaluation of benzimidazole derivatives, known for their antihistaminic and antimicrobial activities, were reported. This research highlights the importance of structural analysis in developing compounds with potential therapeutic applications (Özbey et al., 2001).
Neuropharmacological Applications
An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : This study introduces a compound with significant potential in clinical efficacy for emesis and depression, emphasizing the importance of water solubility and oral activity in the development of therapeutic agents (Harrison et al., 2001).
Anticonvulsant Activity
Design, Synthesis, and Anticonvulsant Activity of Hybrid Compounds : This paper reports on the synthesis of hybrid anticonvulsant agents, combining elements from known antiepileptic drugs. The compounds displayed broad spectra of activity across different seizure models, suggesting a new avenue for the development of anticonvulsant therapies (Kamiński et al., 2015).
Antibiotic Adjuvants
Arylideneimidazolones as Potential Antibiotic Adjuvants Against Multidrug Resistant Bacteria : This study explores the modification of a known compound to develop new chemosensitizers to combat bacterial multidrug resistance (MDR). The findings demonstrate the significance of chemical modifications for enhancing antibiotic efficacy (Kaczor et al., 2019).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-29-11-13-31(14-12-29)23(18-7-8-22-19(15-18)9-10-30(22)2)17-28-25(33)24(32)27-16-20-5-3-4-6-21(20)26/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPKVOFYRFGTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
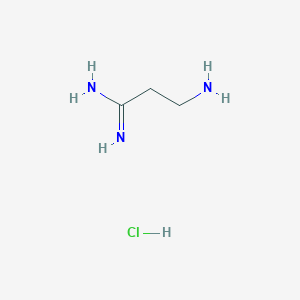
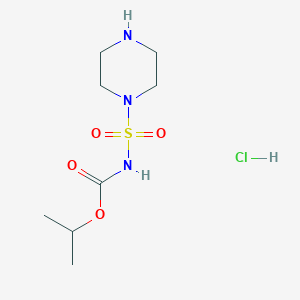
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
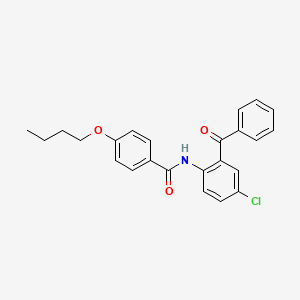

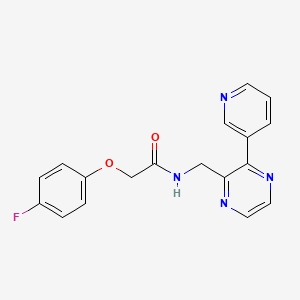
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)
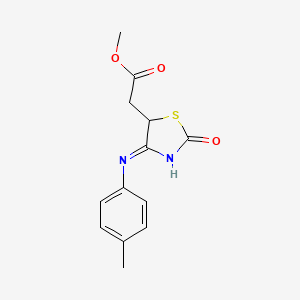
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)
![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)